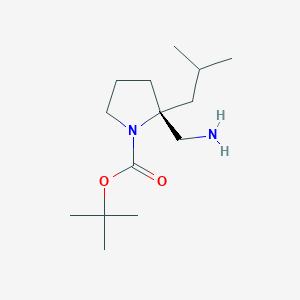

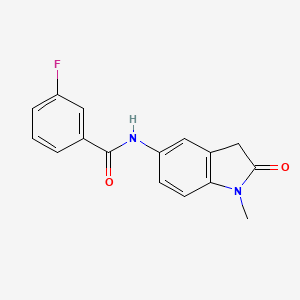

N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heteroaromatization and Biological Activity

A study by Aal et al. (2007) explored the synthesis and reactions of compounds related to N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide, highlighting their antimicrobial and antifungal activities. The research offers valuable insights into the potential of these compounds in developing new antimicrobial agents, emphasizing their structural elucidation and biological evaluation (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Synthesis and Biological Screening

Aziz-ur-Rehman et al. (2014) synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, assessing their biological potential. This research underscores the synthesis process and the evaluation of these derivatives for their antimicrobial activities and enzyme inhibition potential, providing a foundation for future therapeutic applications (Aziz‐ur‐Rehman et al., 2014).

Computational Study on Sulfonamide Molecules

Murthy et al. (2018) conducted a comprehensive study on a newly synthesized sulfonamide molecule, including its synthesis, characterization, and computational analysis. The research delves into the molecule's structural and electronic properties, offering insights into its potential applications in molecular design and drug discovery (Murthy et al., 2018).

Inhibitory Activities of Sulfonamide Derivatives

Nakayama et al. (2011) explored the synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides, investigating their inhibitory activities against secretory phospholipase A₂. This study highlights the potential of these compounds in modulating enzymatic activities, paving the way for therapeutic interventions in diseases associated with phospholipase A₂ (Nakayama et al., 2011).

Supramolecular Architecture of Arylsulfonamides

Research by Fernandes et al. (2011) on the stereochemistry and supramolecular architecture of arylsulfonamides, including N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide derivatives, underscores the importance of structural analysis in understanding the molecular interactions and assembly of these compounds. The study provides insights into the role of chlorine substitutions and their impact on molecular conformation and crystal assembly (Fernandes et al., 2011).

Mechanism of Action

Target of Action

Related compounds have been found to interact with thep300 histone acetyltransferase enzyme .

Mode of Action

It’s known that related compounds can act as activators of the p300 histone acetyltransferase enzyme . This enzyme plays a crucial role in gene expression by acetylating histones, which results in the relaxation of chromatin and allows transcription factors to access DNA.

Result of Action

Related compounds have shown analgesic efficacy in pain models in mice, indicating a potential role in pain relief .

properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO2S/c1-9-3-4-10(2)14(7-9)23(21,22)20-11-5-6-13(16)12(8-11)15(17,18)19/h3-8,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBELJJCJXZDQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2796030.png)

![N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2796032.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2796039.png)

![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)